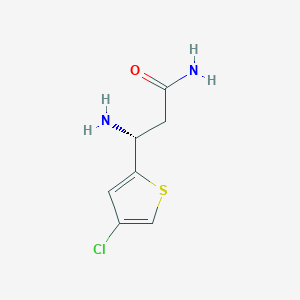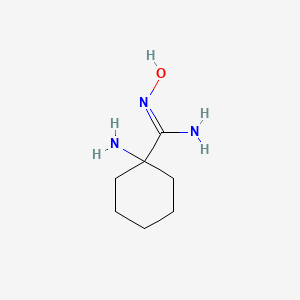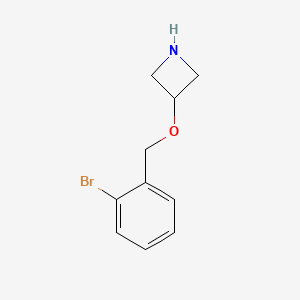
N-Hexyl-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-methyl-1H-pyrazol-3-amine in ethanol or DMSO.
- Add hexyl halide (e.g., hexyl bromide) to the solution.
- Add a base such as sodium hydroxide or potassium carbonate to the mixture.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like ethanol or DMSO at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with different degrees of saturation .
Wissenschaftliche Forschungsanwendungen
N-Hexyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes
Wirkmechanismus
The mechanism of action of N-Hexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: A closely related compound with similar chemical properties but lacking the hexyl group.
3-Amino-1-methyl-1H-pyrazole: Another similar compound used in organic synthesis and pharmaceuticals.
N-Hexyl-1H-pyrazol-3-amine: Similar to N-Hexyl-1-methyl-1H-pyrazol-3-amine but without the methyl group at the 1-position .
Uniqueness
This compound is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable intermediate in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
N-hexyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-6-8-11-10-7-9-13(2)12-10/h7,9H,3-6,8H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
GIGAXSBAMCBSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


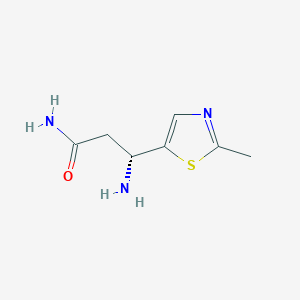




amine](/img/structure/B13305766.png)

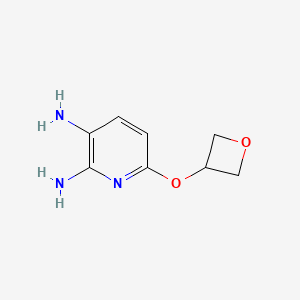
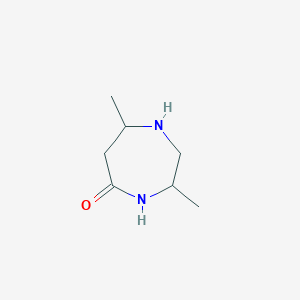
![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
